molecular formula C18H16ClF3N2O3 B2459210 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone CAS No. 551921-70-1

1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone

Cat. No.: B2459210
CAS No.: 551921-70-1
M. Wt: 400.78
InChI Key: UOEDZBVXLDYOEV-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridinone core substituted with a 4-chlorobenzyl group, a morpholinocarbonyl group, and a trifluoromethyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Addition of the Morpholinocarbonyl Group: The morpholinocarbonyl group can be added through a reaction with morpholine and a carbonylating agent such as phosgene.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating reagent such as trifluoromethyl iodide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: 4-chlorobenzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-4-piperidinylmethanol: Shares the 4-chlorobenzyl group but differs in the core structure and functional groups.

    Quinoline-4-carboxylic acid derivatives: Similar in having a heterocyclic core with potential biological activities.

Uniqueness

1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone is unique due to its combination of a pyridinone core, a morpholinocarbonyl group, and a trifluoromethyl group, which confer distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)-6-(trifluoromethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O3/c19-13-3-1-12(2-4-13)11-24-15(18(20,21)22)6-5-14(17(24)26)16(25)23-7-9-27-10-8-23/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEDZBVXLDYOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(N(C2=O)CC3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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